2,4-Dibromo-1-(2-methoxyethoxy)benzene
Description
Historical Context and Significance in Organic Chemistry
The development and study of brominated benzene derivatives have played a crucial role in advancing our understanding of aromatic substitution reactions and the electronic effects of halogen substituents on aromatic systems. Within this broader context, this compound represents a specific example of how multiple functional groups can be incorporated into aromatic frameworks to create compounds with tailored properties. The systematic study of such compounds has contributed significantly to the field of synthetic organic chemistry, particularly in understanding the effects of electron-withdrawing groups like bromine on aromatic reactivity. The compound's structure reflects decades of advancement in selective halogenation techniques and ether synthesis methodologies, demonstrating the evolution of synthetic strategies for creating complex functionalized aromatics.
The significance of this compound extends beyond its individual properties to encompass its role as a building block in more complex synthetic schemes. Brominated aromatics like this compound serve as versatile intermediates in cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations that are fundamental to modern organic synthesis. The methoxyethoxy group provides additional functionality that can be exploited in further chemical modifications, making this compound particularly valuable for constructing more elaborate molecular architectures. Such compounds have found applications in pharmaceutical research, materials science, and specialty chemical manufacturing, highlighting their importance in contemporary chemical research and development.
Chemical Classification and Nomenclature
This compound belongs to several important chemical classifications that define its properties and behavior. Primarily, it is classified as a substituted aromatic compound, specifically a dihalogenated benzene derivative with additional ether functionality. The compound falls under the category of organobromine compounds, which are characterized by carbon-bromine bonds that impart specific reactivity patterns to the molecule. Additionally, it can be classified as an aromatic ether due to the presence of the methoxyethoxy substituent attached to the benzene ring through an oxygen atom.
From a nomenclature perspective, the compound follows systematic naming conventions established by the International Union of Pure and Applied Chemistry. The base name "benzene" indicates the aromatic six-membered ring structure, while the numerical prefixes "2,4-dibromo" specify the positions and identity of the bromine substituents. The "1-(2-methoxyethoxy)" portion of the name describes the ether substituent at position 1 of the benzene ring, with the methoxyethoxy group providing a detailed description of the complete substituent structure. This systematic nomenclature ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.
Alternative naming systems may also be encountered in the literature, including trade names and abbreviated forms used by chemical suppliers and researchers. The compound may also be referred to using its Chemical Abstracts Service registry number or through various synonymous names that emphasize different structural features. Understanding these various naming conventions is essential for comprehensive literature searches and for ensuring accurate identification of the compound across different databases and publications.
Properties
IUPAC Name |
2,4-dibromo-1-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFYOSWBUVGSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682174 | |
| Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-05-6 | |
| Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Protocol
The Williamson ether synthesis involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For this compound, the reaction proceeds via the alkoxylation of 2,4-dibromophenol using 2-methoxyethyl bromide in the presence of a base. The phenolic oxygen attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming the ether linkage.
Typical Procedure :
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Starting Materials : 2,4-Dibromophenol (1 equiv), 2-methoxyethyl bromide (1.2 equiv), potassium carbonate (2.5 equiv).
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conditions : Reflux at 105°C for 48–72 hours under inert atmosphere.
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Workup : Filtration to remove excess base, solvent evaporation, and purification via column chromatography (ethyl acetate/hexane gradient).
Table 1: Optimization Parameters for Williamson Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | Higher solubility in DMF vs. NaOH |
| Solvent | DMF | Polar aprotic medium enhances reaction rate |
| Temperature | 105°C | Balances reaction speed and side-product formation |
| Reaction Time | 68 hours | Maximizes conversion without degradation |
| Purification | Silica chromatography | Achieves >95% purity |
Challenges and Mitigation Strategies
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Competing Side Reactions : Over-alkylation or hydrolysis of the alkyl halide.
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Solution : Strict stoichiometric control and anhydrous conditions.
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Steric Hindrance : Bulky bromine substituents at positions 2 and 4 slow nucleophilic attack.
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Solution : Prolonged reaction time and excess alkyl halide.
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Direct Electrophilic Bromination of 1-(2-Methoxyethoxy)benzene
Reaction Mechanism and Protocol
This method involves brominating 1-(2-methoxyethoxy)benzene using molecular bromine (Br₂) under electrophilic aromatic substitution conditions. The methoxyethoxy group activates the ring, directing bromination to the ortho (2-) and para (4-) positions.
Typical Procedure :
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Starting Material : 1-(2-Methoxyethoxy)benzene (1 equiv).
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Brominating Agent : Br₂ (2.2 equiv) in dichloromethane (CH₂Cl₂).
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Catalyst : Iron(III) bromide (FeBr₃, 0.1 equiv).
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Conditions : Stirring at 0°C to room temperature for 12–24 hours.
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Workup : Quenching with NaHSO₃, extraction with CH₂Cl₂, and recrystallization from ethanol.
Table 2: Bromination Reaction Optimization
| Parameter | Optimal Value | Effect on Selectivity |
|---|---|---|
| Catalyst | FeBr₃ | Enhances Br⁺ generation |
| Temperature | 0°C → RT | Minimizes polybromination |
| Solvent | CH₂Cl₂ | Dissolves Br₂ without side reactions |
| Stoichiometry | 2.2 equiv Br₂ | Ensures di-substitution |
Limitations and Modifications
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Polybromination Risk : Excess Br₂ or elevated temperatures lead to tri-/tetra-substituted products.
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Solution : Gradual addition of Br₂ and strict temperature control.
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Regioselectivity : Minor meta-bromination observed (<5%).
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Solution : Use of directing groups (e.g., nitro) temporarily, though this adds synthetic steps.
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Comparative Analysis of Methods
Table 3: Method Comparison for Industrial and Laboratory Use
| Metric | Williamson Synthesis | Direct Bromination |
|---|---|---|
| Starting Material Cost | High (2,4-dibromophenol) | Moderate (commercial ether) |
| Reaction Time | 68 hours | 24 hours |
| Yield | 72–85% | 60–75% |
| Purification Complexity | Column chromatography required | Simple recrystallization |
| Scalability | Suitable for batch production | Limited by Br₂ handling |
Emerging Techniques and Innovations
Flow Chemistry Approaches
Recent advances employ continuous-flow systems to improve the Williamson synthesis:
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,4-Dibromo-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of brominated organic compounds and their biological activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the methoxyethoxy group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Dibromo-1-(methoxymethoxy)benzene
- Molecular Formula : C₈H₈Br₂O₂
- Substituents : 2,4-Br; 1-OCH₂OCH₃
- Key Differences : The methoxymethoxy group (-OCH₂OCH₃) is shorter and more rigid than the 2-methoxyethoxy group. This structural difference impacts coordination with lithium in Br-Li exchange reactions. For example, regioselectivity in Br-Li exchange favors the 2-position bromine in 2,4-dibromo-1-(1-methoxy-1-methylethoxymethyl)benzene due to oxygen atom coordination .
- Applications : Used in regioselective synthesis of para-substituted bromobenzenes .
2,4-Dibromo-1-(4-bromophenoxy)benzene (BDE-28)
- Molecular Formula : C₁₂H₇Br₃O
- Substituents : 2,4-Br; 1-O-C₆H₄Br-4
- Key Differences : This brominated diphenyl ether (PBDE) contains three bromine atoms and an ether-linked second benzene ring. The additional bromine increases lipophilicity and environmental persistence, classifying it as a flame retardant and food contaminant .
- Applications : Flame retardant (BDE-28); studied for environmental toxicity .
2,4-Dibromo-1-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₃Br₂F₃O
- Substituents : 2,4-Br; 1-O-CF₃
- Key Differences : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at brominated positions. This contrasts with the electron-donating 2-methoxyethoxy group in the target compound.
- Applications : High-purity intermediate for electronics and pharmaceuticals .
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene
- Molecular Formula : C₉H₁₀Br₂O₂
- Substituents : 2,4-Br; 1,3-OCH₃; 5-CH₃
- Key Differences : Dual methoxy groups at 1,3-positions and a methyl group at 5-position create steric and electronic effects distinct from the 2-methoxyethoxy group.
- Applications : Precursor in Drimiopsin A synthesis .
4-Benzyloxy-2-bromo-1-methoxybenzene
- Molecular Formula : C₁₄H₁₃BrO₂
- Substituents : 2-Br; 1-OCH₃; 4-OCH₂C₆H₅
- Key Differences: A benzyloxy group at the 4-position acts as a protecting group, enabling stepwise deprotection strategies.
Environmental and Toxicological Profiles
- 2,4-Dibromo-1-(2-methoxyethoxy)benzene: Limited environmental data, but its lower bromine count and degradable 2-methoxyethoxy group suggest lower persistence compared to PBDEs like BDE-28 .
Key Findings and Implications
- Regioselectivity : The 2-methoxyethoxy group in the target compound enhances coordination with metals like lithium, favoring specific reaction pathways compared to methoxymethoxy or trifluoromethoxy analogs .
- Environmental Impact : PBDEs (e.g., BDE-28) exhibit higher persistence due to additional bromines, whereas the target compound’s 2-methoxyethoxy group may facilitate biodegradation .
- Synthetic Utility : Substituent choice (e.g., benzyloxy vs. methoxyethoxy) dictates protection/deprotection strategies and reaction outcomes in multi-step syntheses .
Biological Activity
Chemical Structure and Properties
2,4-Dibromo-1-(2-methoxyethoxy)benzene features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a methoxyethoxy group at the 1 position. The presence of halogens and ether functionalities suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.
Biological Activity Overview
While specific studies on this compound are scarce, insights can be drawn from related compounds and general chemical behavior:
- Cytotoxicity : Related compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives of dibromobenzene have been noted for their ability to inhibit cell growth in hypoxic conditions, which may be relevant for understanding the behavior of this compound in similar contexts .
- Enzymatic Inhibition : Compounds with similar functional groups have demonstrated inhibitory effects on enzymes such as α-amylase, which is crucial for managing diabetes. This suggests a potential avenue for exploring the compound's effects on metabolic pathways .
Table 1: Related Compounds and Their Biological Activities
The exact mechanism of action for this compound remains largely uncharacterized. However, based on the behavior of structurally similar compounds, it may interact with cellular pathways involved in oxidative stress response or enzyme inhibition. The presence of bromine atoms could enhance electrophilic reactivity, potentially leading to interactions with nucleophilic sites in biomolecules.
Future Research Directions
Given the preliminary insights into the biological activity of related compounds, future studies should focus on:
- In Vitro Studies : Conducting cytotoxicity assays using various cancer cell lines to evaluate the compound's potential as an anticancer agent.
- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its effects on cellular functions.
- Structure-Activity Relationship (SAR) : Exploring how variations in substitution patterns affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the established synthetic routes for 2,4-Dibromo-1-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: A high-yield synthesis involves nucleophilic aromatic substitution. For example, 2-methoxyethanol reacts with a brominated benzene derivative (e.g., 4-bromo-2-fluoro-1-(trifluoromethyl)benzene) under inert conditions using sodium hydride as a base in polar aprotic solvents like N-methylpyrrolidone (NMP). The reaction proceeds at room temperature over 7 days, achieving ~94% yield after purification via silica gel chromatography (ethyl acetate/hexane gradient) . Key factors include solvent choice (to stabilize intermediates), base strength, and reaction duration. Competing side reactions (e.g., over-alkylation) can reduce yields, necessitating precise stoichiometric control.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, methoxyethoxy groups show characteristic signals at δ ~3.5–4.5 ppm (H) and δ ~60–70 ppm (C) .
- HPLC/GC-MS : Retention times (e.g., 0.63 minutes under SQD-AA50 conditions) and mass spectra verify purity and molecular weight .
- TLC : Rf values (e.g., 0.37 in 10% ethyl acetate/hexane) monitor reaction progress .
Advanced Research Questions
Q. How does the methoxyethoxy group influence regioselectivity in cross-dehydrogenative coupling (CDC) reactions?
Methodological Answer: The methoxyethoxy substituent enhances radical stabilization at the β-carbon due to electron-donating effects, favoring coupling at the 2-position over the 1-position. For instance, in CDC reactions with tetrazoles, (2-methoxyethoxy)benzene exhibits higher selectivity (~85%) compared to ethoxyethoxy analogs (~70%) due to reduced oxocarbenium ion stabilization . Researchers should optimize solvent polarity (e.g., DMSO vs. THF) and radical initiators (e.g., TBHP) to exploit these electronic effects.
Q. What environmental toxicological profiles are associated with brominated ether derivatives like this compound?
Methodological Answer: Brominated diphenyl ethers (e.g., PBDE-28 analogs) alter gut microbiome diversity (e.g., reduced Veillonella abundance) and disrupt bile acid homeostasis, as shown in maternal-infant cohort studies . Analytical workflows involve:
Q. How can conflicting NMR data for intermediates be resolved during synthesis?
Methodological Answer: Contradictions often arise from residual solvents or diastereomers. For example, overlapping H NMR peaks in methoxyethoxy derivatives can be resolved using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
